molecular formula C10H13NO3S B13396163 N-[1-(4-Formylphenyl)ethyl]methanesulfonamide

N-[1-(4-Formylphenyl)ethyl]methanesulfonamide

Cat. No.: B13396163
M. Wt: 227.28 g/mol
InChI Key: NZANNRRPTURUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Formylphenyl)ethyl]methanesulfonamide (CAS 1448682-03-8) is a chiral organic compound of significant interest in scientific research, with a molecular weight of 227.28 g/mol and the molecular formula C 10 H 13 NO 3 S . Its structure features a formyl group attached to a phenyl ring, which is further connected to an ethyl group and a methanesulfonamide moiety, creating a versatile building block for chemical synthesis . The presence of both the formyl group and the methanesulfonamide moiety allows this compound to participate in a wide range of chemical reactions. The formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxyl group, while the sulfonamide group can engage in nucleophilic substitution reactions, enabling the synthesis of more complex molecules . This compound is strictly for research applications and is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions . Its unique structure allows it to interact with specific molecular targets; the formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity, while the sulfonamide moiety can influence various cellular pathways . It is recommended to store this product at 4°C under an inert nitrogen atmosphere to preserve its stability . This product is For Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

N-[1-(4-formylphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8(11-15(2,13)14)10-5-3-9(7-12)4-6-10/h3-8,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZANNRRPTURUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

A common precursor is N-[(1R)-1-(4-bromophenyl)ethyl]methanesulfonamide or related sulfinamide derivatives. These are synthesized by:

  • Reacting (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine with methanesulfonyl chloride in the presence of catalysts such as 4-dimethylaminopyridine and 2,6-lutidine in dichloromethane at 0 °C to ambient temperature, yielding sulfonamide intermediates in high yield (up to 93%) and enantiomeric purity (98% ee).

Formyl Group Introduction via Carbonylation

The key transformation to introduce the formyl group at the para position is achieved by:

  • Catalytic carbonylation of the bromophenyl sulfonamide intermediate using palladium(II) acetate, bulky phosphine ligands (e.g., butyldi-1-adamantylphosphine), and tetramethylethylenediamine in toluene under synthesis gas (CO/H2) atmosphere at 95 °C for 16 hours.
  • The reaction yields N-[(1S)-2,2,2-trifluoro-1-(4-formylphenyl)ethyl]methanesulfonamide with about 90% yield and 80% ee, which can be further purified by chiral chromatography to 98% ee.

Alternative Synthetic Routes

Other methods reported include:

  • Utilizing N-[(4-bromophenyl)methylene]-(R)-2-methyl-propane-2-sulfinamide as a precursor, reacting with trifluoromethyl(trimethyl)silane and tetrabutylammonium acetate in DMF at low temperature (0-5 °C), followed by aqueous work-up and extraction to afford sulfonamide derivatives with good yield and purity.
  • Direct sulfonamide formation by reacting amines with methanesulfonyl chloride under mild conditions with subsequent purification.

Purification and Characterization

  • The crude products are typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.
  • Characterization data include:
    • Mass spectrometry (MS) confirming molecular ions consistent with the target compound (e.g., m/z 278-358 depending on substituents).
    • Nuclear magnetic resonance (NMR) spectra showing characteristic aldehyde proton signals (~9.8-10.9 ppm in ^1H NMR).
    • Infrared (IR) spectroscopy indicating aldehyde C=O stretching bands near 1670-1700 cm^-1 and sulfonamide S=O stretches.
  • Yields reported range from 75% to 93%, with enantiomeric excesses up to 98% after chiral purification.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Sulfonamide formation Methanesulfonyl chloride, 4-dimethylaminopyridine, 2,6-lutidine, DCM, 0 °C to RT 93 High enantiomeric purity (98% ee)
2 Catalytic carbonylation Pd(OAc)2, bulky phosphine ligand, TMEDA, toluene, CO/H2 (1:1), 95 °C, 16 h 90 Forms 4-formylphenyl sulfonamide
3 Purification Silica gel chromatography, hexane/ethyl acetate - Achieves high purity and ee

Research Data Highlights

  • The palladium-catalyzed carbonylation step is critical for introducing the aldehyde functionality with high regio- and stereoselectivity.
  • The use of chiral auxiliaries and ligands allows for control of stereochemistry in the sulfonamide side chain.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography ensure product quality.
  • Characterization by ^1H NMR shows aldehyde proton singlets around 9.8-10.9 ppm, confirming formyl group presence.
  • Mass spectrometry confirms molecular weights consistent with N-[1-(4-Formylphenyl)ethyl]methanesulfonamide and derivatives.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: ®-N-(1-(4-carboxyphenyl)ethyl)methanesulfonamide.

    Reduction: ®-N-(1-(4-hydroxymethylphenyl)ethyl)methanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide is investigated for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and modifications to the phenyl ring can lead to compounds with various therapeutic properties.

Industry

This compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N-[1-(4-Formylphenyl)ethyl]methanesulfonamide with related sulfonamides:

Compound Name Molecular Weight Substituents/Modifications Key Features
This compound ~227.28* Ethyl spacer, 4-formylphenyl High polarity due to formyl group; moderate solubility in polar solvents.
N-(4-Formylphenyl)methanesulfonamide [Sotalol RC-B] 199.22 Direct phenyl linkage (no ethyl spacer) Reduced steric hindrance; higher crystallinity due to planar structure .
N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide (E-4031) 401.52 Piperidinyl, pyridinyl, carbonyl groups Bulky substituents reduce solubility; enhanced binding to ion channels .
1-(4-Chloro-phenyl)-N-(2-diethylamino-ethyl)-methanesulfonamide 318.84 Chlorophenyl, diethylaminoethyl side chain Lipophilic Cl group enhances membrane permeability; tertiary amine aids in target interaction .

*Estimated based on structural similarity.

Key Observations :

  • The ethyl spacer in the target compound introduces conformational flexibility absent in Sotalol RC-B, which may influence pharmacokinetics .
  • Bulky substituents (e.g., in E-4031) increase molecular weight and reduce solubility, whereas chloro or amino groups enhance lipophilicity .

Stability and Crystallography

Crystal packing and hydrogen-bonding networks significantly impact stability. For instance, N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide forms trans-dimers via C–H⋯O bonds, enhancing thermal stability . The target compound’s ethyl spacer may disrupt such interactions, reducing crystallinity but improving solubility.

Biological Activity

N-[1-(4-Formylphenyl)ethyl]methanesulfonamide, also known as (R)-N-(1-(4-formylphenyl)ethyl)methanesulfonamide, is an organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • Formyl Group : Contributes to the compound's reactivity.
  • Phenyl Ring : Provides stability and potential interaction sites with biological targets.
  • Ethyl Group : Enhances solubility and bioavailability.
  • Methanesulfonamide Moiety : May facilitate interactions with various biological molecules.

Its molecular formula is C11_{11}H15_{15}N1_{1}O3_{3}S, with a molecular weight of approximately 227.28 g/mol.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound often exhibit significant pharmacological properties, including:

  • Anti-inflammatory Activity : Potential to inhibit inflammatory pathways.
  • Antibacterial Activity : May interact with bacterial enzymes or cell membranes, leading to antimicrobial effects.

The biological activity of this compound is hypothesized to involve:

  • Covalent Bond Formation : The formyl group can react with nucleophilic residues in proteins, modulating their activity.
  • Interaction with Enzymes : The sulfonamide moiety may influence enzyme functions, affecting various cellular pathways.

In Vitro Studies

In vitro studies have explored the compound's effects on different cell lines. For example:

  • A study indicated that similar sulfonamide derivatives showed selective cytotoxicity against cancer cell lines, suggesting that this compound could also possess anticancer properties .
Cell LineGI50 Value (µM)Selectivity
Melanoma0.12High
Colon Cancer10.9Moderate

In Vivo Studies

In vivo evaluations are still limited but necessary for understanding the compound's therapeutic potential. Preliminary findings suggest that derivatives may exhibit favorable pharmacokinetics and low toxicity profiles in animal models .

Applications in Medicinal Chemistry

Given its structural characteristics and preliminary evidence of biological activity, this compound holds promise for various applications:

  • Drug Development : Potentially useful in designing new anti-inflammatory or antibacterial agents.
  • Biochemical Probes : Could serve as tools for studying enzyme activities and protein interactions in cellular contexts .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundStructure TypeNotable Activity
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonateSimilar but with different sulfonate groupLimited antibacterial activity
(R)-N-(1-(4-carboxyphenyl)ethyl)methanesulfonamideOxidized formEnhanced anti-inflammatory properties
(R)-N-(1-(4-hydroxyphenyl)ethyl)methanesulfonamideReduced formPotential neuroprotective effects

This compound is distinctive due to its dual functionality, allowing it to participate in a wide range of chemical reactions while interacting with various biological targets.

Q & A

Q. What are the key considerations in optimizing the synthesis of N-[1-(4-Formylphenyl)ethyl]methanesulfonamide to achieve high enantiomeric purity?

  • Methodological Answer : The asymmetric synthesis of this compound employs the Morita-Baylis-Hillman (MBH) reaction, which requires chiral catalysts (e.g., cinchona alkaloids) to control stereochemistry. Key parameters include:
  • Temperature : Reactions are typically conducted at 0–25°C to minimize racemization.
  • Solvent : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency.
  • Base : Triethylamine is used to scavenge HCl generated during sulfonamide formation .
    Post-synthesis, enantiomeric purity is assessed via chiral HPLC or polarimetry. Recrystallization from n-hexane/ethyl acetate mixtures improves purity (>98% by NMR) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the formyl group (δ ~9.8–10.0 ppm) and sulfonamide moiety (δ ~3.0–3.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves enantiomers using chiral columns (e.g., Chiralpak AD-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 227.28 for [M+H]+^+) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the interaction of this compound with carbapenemase enzymes?

  • Methodological Answer :
  • Force Field Selection : The OPLS-AA force field is parameterized for sulfonamides and accurately models torsional energetics (error <0.2 kcal/mol) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses, with the formyl group forming hydrogen bonds to catalytic residues (e.g., K234 in KPC-2 carbapenemase) .
  • Free Energy Calculations : MM-GBSA quantifies binding affinities, correlating with experimental IC50_{50} values (e.g., <1 µM in vitro) .

Q. What strategies resolve contradictions in enzymatic inhibition data between in vitro and cellular assays for this compound?

  • Methodological Answer :
  • Assay Variability : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. HPLC-based activity assays) .
  • Membrane Permeability : Measure logP (e.g., 1.5–2.0) via shake-flask assays; low permeability may explain reduced cellular efficacy .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation (t1/2_{1/2} >60 min suggests stability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values for carbapenemase inhibition?

  • Methodological Answer :
  • Standardized Conditions : Ensure consistent pH (7.4), temperature (37°C), and substrate concentrations (e.g., 100 µM meropenem) .
  • Enzyme Source : Use recombinant enzymes (e.g., KPC-2, NDM-1) to avoid isoform variability .
  • Control Compounds : Include positive controls (e.g., avibactam) to benchmark assay performance .

Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Catalyst(R)-BINOLEnantiomeric excess (ee) >90%
SolventDichloromethane (DCM)Yield: 60–65%
PurificationChiral HPLCPurity: 98–99%

Q. Table 2. Key Biological Activity Findings

Target EnzymeAssay TypeIC50_{50} (µM)NotesReference
KPC-2 CarbapenemaseFluorescence0.8Restores meropenem activity
NDM-1 Metallo-β-lactamaseHPLC5.2Synergistic with EDTA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.